molecular formula C14H12N2O2S B2357010 (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate CAS No. 488743-76-6

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate

Cat. No. B2357010
CAS RN: 488743-76-6
M. Wt: 272.32
InChI Key: WQXDBLHDFLNWFB-SEYXRHQNSA-N
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Description

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Analysis: The compound is synthesized for structural analysis and study of its properties. For instance, Hassan et al. (2020) reported the stereoselective synthesis of similar compounds for X-ray analyses and evaluation of anticancer activity against various cancer cell lines. Similarly, Mabkhot et al. (2019) described the synthesis and X-ray analysis of a related thiazolidinone derivative, highlighting its potential as an anticancer agent (Hassan et al., 2020); (Mabkhot et al., 2019).

Antimicrobial and Anticancer Properties

  • Biological Activities: Compounds with structural similarity have been synthesized and tested for their antimicrobial and anticancer activities. For example, Pervaram et al. (2018) synthesized derivatives that showed significant in vitro antimicrobial activity. Moreover, the work by Ali et al. (2012) explored derivatives as potential inhibitors for aldose reductase, a key enzyme in diabetic complications (Pervaram et al., 2018); (Ali et al., 2012).

Chemical Properties and Reactivity

  • Investigation of Reactivity: The compound and its derivatives have been studied for their chemical reactivity and properties. Dandia et al. (2013) researched the reactivity patterns of similar compounds, leading to the synthesis of novel dispirobisoxindole derivatives with significant stereochemical differences (Dandia et al., 2013).

Catalytic and Synthetic Applications

  • Catalytic and Synthetic Role: Some studies focus on the use of similar compounds in catalytic processes or as precursors in synthetic chemistry. For instance, Nakamura et al. (2008) examined the use of related compounds in cyclization reactions involving a platinum-olefin catalyst system (Nakamura et al., 2008).

properties

IUPAC Name

methyl (2Z)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-9-19-13(12(8-15)14(17)18-2)16(10)11-6-4-3-5-7-11/h3-7,9H,1-2H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXDBLHDFLNWFB-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)OC)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)OC)/N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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